REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]([C:7]1[C:11]([CH3:12])=[CH:10][NH:9][CH:8]=1)=[O:6].Cl[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][N:15]=1.O>CN(C)C=O>[C:14]1([N:9]2[CH:10]=[C:11]([CH3:12])[C:7]([C:5]([O:4][CH3:3])=[O:6])=[CH:8]2)[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][N:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.208 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
petroleum jelly
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.903 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CNC=C1C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
salt
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at a temperature in the region of 40° C. for 0.3 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at a temperature in the region of 120° C. for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 mL of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is partially concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
100 mL of salt water are added to the residue, which
|
Type
|
EXTRACTION
|
Details
|
is then extracted with 50 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
is purified by silica gel chromatography [eluent: cyclohexane/dichloromethane/ethyl acetate (60/36/4 by volume)]
|
Type
|
CONCENTRATION
|
Details
|
After concentrating the fractions under reduced pressure (2.7 kPa), 1.5 g of 1-(isoquinol-1-yl)-3-methoxycarbonyl-4-methyl-1H-pyrrole
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
0.3 h |
Name
|
|
Type
|
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)N1C=C(C(=C1)C)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |